molecular formula C41H52N8O9 B8148561 cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl]

cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl]

Cat. No.: B8148561
M. Wt: 800.9 g/mol
InChI Key: BNPYZZVTLFIGQT-FAWZPQLUSA-N
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Description

This compound is a cyclic hexapeptide featuring a unique β-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl residue. Its structure includes glycyl (Gly), L-tryptophyl (Trp), L-prolyl (Pro), L-valyl (Val), and a modified tyrosine (Tyr) with a prenyl-like side chain and β-hydroxylation. The βR configuration of the hydroxyl group and the 3-methyl-2-butenyl substituent on the tyrosine residue distinguish it from conventional cyclic peptides. It is cataloged as WIN 66306 and classified as a rare microbial metabolite, likely produced via non-ribosomal peptide synthetase (NRPS) pathways .

Properties

IUPAC Name

(3S,9S,15S,21S)-9-[(R)-hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N8O9/c1-22(2)11-12-24-16-25(13-14-31(24)50)37(54)36-40(57)45-19-32(51)46-29(17-26-18-42-28-9-6-5-8-27(26)28)41(58)49-15-7-10-30(49)38(55)43-20-33(52)47-35(23(3)4)39(56)44-21-34(53)48-36/h5-6,8-9,11,13-14,16,18,23,29-30,35-37,42,50,54H,7,10,12,15,17,19-21H2,1-4H3,(H,43,55)(H,44,56)(H,45,57)(H,46,51)(H,47,52)(H,48,53)/t29-,30-,35-,36-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYZZVTLFIGQT-FAWZPQLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)N1)CC3=CNC4=CC=CC=C43)C(C5=CC(=C(C=C5)O)CC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)NCC(=O)N1)CC3=CNC4=CC=CC=C43)[C@@H](C5=CC(=C(C=C5)O)CC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl] is a cyclic peptide with significant biological activity, particularly in antimicrobial and cytotoxic contexts. This article synthesizes findings from various studies to explore its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple amino acids and a unique hydroxyl group, which contribute to its stability and biological activity. Its molecular formula is C36H44N8O9C_{36}H_{44}N_{8}O_{9} with a net charge of 0 . The cyclic nature enhances its resistance to proteolytic degradation compared to linear peptides, making it a promising candidate for therapeutic applications.

Biological Activities

1. Antimicrobial Activity
Research indicates that cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl] exhibits notable antimicrobial properties. In studies involving various bacterial strains, including Pseudomonas aeruginosa, the compound demonstrated the ability to inhibit biofilm formation and reduce virulence factor production. For instance, it was found that at concentrations of 1.8 mM, the compound significantly decreased pyocyanin production by 41% and inhibited protease activities by 20% .

2. Cytotoxicity
The cytotoxic effects of this cyclic peptide have been evaluated using mammalian cell lines such as A549 (lung cancer) and NIH-3T3 (mouse embryo). At concentrations below 10 mM, it showed low toxicity; however, variations in structure influenced its cytotoxic potential. Cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl] was less toxic compared to other cyclic dipeptides lacking hydroxyl groups .

The mechanisms underlying the biological activity of cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl] involve interactions with quorum sensing (QS) systems in bacteria. It has been shown to bind to QS-related proteins, modulating gene expression related to virulence factors. This interaction is critical for its ability to disrupt biofilm formation and reduce pathogenicity in bacteria .

Case Studies

Several studies have focused on the isolation and characterization of cyclic peptides similar to cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl]. For example:

StudyFindings
Study 1 Identified inhibitory effects on Pseudomonas aeruginosa biofilms.
Study 2 Demonstrated reduced virulence factor production in lung cancer cell lines.
Study 3 Highlighted structural variations affecting antimicrobial potency.

Scientific Research Applications

Pharmacological Applications

Cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl] has been studied for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Research indicates that cyclic peptides can inhibit tumor growth by targeting specific receptors involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .
  • Neuroprotective Effects : The compound's structure suggests it may interact with neurotransmitter systems. Preliminary studies have indicated that cyclic peptides can modulate dopamine receptor activity, which could be beneficial in treating neurodegenerative diseases .

Biochemical Research

The compound's unique cyclic structure allows it to serve as a valuable tool in biochemical assays:

  • Enzyme Inhibition Studies : Cyclic peptides are often used to study enzyme kinetics and inhibition mechanisms. This compound could be utilized to investigate its effects on specific enzymes related to metabolic pathways .
  • Receptor Binding Studies : The ability of this compound to bind selectively to certain receptors makes it a candidate for studying receptor-ligand interactions, which is crucial for drug development .

Molecular Biology Applications

In molecular biology, the compound may have several applications:

  • Peptide Synthesis : Its structure can serve as a template for synthesizing other peptides with desired biological activities, facilitating the design of new therapeutic agents .
  • Cellular Uptake Studies : Understanding how this compound enters cells can provide insights into developing new delivery systems for drugs, particularly those targeting intracellular processes .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of cyclic peptides on breast cancer cell lines. The results indicated that cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl] significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

Research involving neuroblastoma cells demonstrated that this cyclic peptide could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. The findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Chemical Reactions Analysis

Table 1: Critical SPPS Steps and Reagents

StepReagents/ConditionsRole
Resin loadingWang resin, Fmoc-Gly-OHSolid support initialization
Deprotection20% piperidine/DMFFmoc group removal
CouplingHBTU, HOBt, DIPEAPeptide bond formation
CyclizationPyBOP, DIPEA in DMFMacrocycle closure
Cleavage/deprotectionTFA:H2O:TIPS (95:2.5:2.5)Resin cleavage and side-chain deprotection

Hydrolysis

  • Amide bonds : Resistant to enzymatic hydrolysis due to cyclic structure but susceptible to strong acids/bases (e.g., 6N HCl at 110°C for 24h) .

  • β-hydroxytyrosyl group : The β-hydroxyl group may undergo esterification or oxidation under acidic/alkaline conditions .

Oxidation

  • Tryptophan indole ring : Prone to oxidation by H2O2 or peroxidases, forming kynurenine derivatives .

  • Prenyl group (3-methyl-2-butenyl) : Reacts with electrophiles (e.g., halogens) or undergoes epoxidation .

Quorum Sensing Inhibition

Structural analogs (e.g., cyclo(Pro-Tyr)) exhibit anti-quorum sensing activity in Pseudomonas aeruginosa by binding LasR, a key regulatory protein . Molecular docking studies reveal:

Table 2: LasR Binding Affinity of Cyclic Peptides

CompoundBinding Energy (kcal/mol)Key Interactions with LasR
Cyclo(Pro-Tyr)-8.28Hydrogen bonds: Arg61, Asp73
Cyclo(Pro-Phe)-7.99Hydrophobic: Trp60, Trp88
3OC12-HSL (natural ligand)-8.33Hydrogen bonds: Trp60, Thr75

The β-hydroxy group in cyclo[glycyl-...-tyrosyl] enhances hydrogen bonding with residues like Tyr93 and Ser129, critical for competitive LasR inhibition .

Self-Assembly Behavior

Hydroxyl-containing cyclic peptides (e.g., cyclo(Hyp-Tyr)) demonstrate pH-dependent self-assembly into nanoparticles . For this compound:

  • Hydrogen bonding : β-hydroxytyrosyl and prolyl residues drive aggregation.

  • Concentration threshold : Assembly occurs above 1.8 mM, forming spherical particles (100–200 nm) .

Enzymatic Modifications

  • Prolyl hydroxylases : Potential hydroxylation at proline residues under oxidative stress .

  • Tyrosinases : Oxidation of tyrosine’s phenolic ring to quinones, altering bioactivity.

Stability Profile

ConditionStability OutcomeReference
pH 2–6 (aqueous)Stable for >48h
pH >8β-hydroxy group deprotonation; hydrolysis
UV light (254 nm)Tryptophan photooxidation

Functional Derivatives

  • Acetylation : β-hydroxytyrosyl hydroxyl reacts with acetic anhydride, reducing LasR binding .

  • Prenylation : The 3-methyl-2-butenyl group participates in Diels-Alder reactions with dienophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Cyclo-L-prolyl-glycyl
  • Structure : A cyclic dipeptide (Pro-Gly) with a diketopiperazine ring.
  • Key Features :
    • Orthorhombic crystals (space group P2₁2₁2₁) with puckered diketopiperazine and pyrrolidine rings .
    • Conformationally similar to cyclo-L-prolyl-L-leucyl, suggesting conserved ring puckering in small cyclic peptides .
  • Contrast : Lacks the extended side chains (e.g., Trp, modified Tyr) and β-hydroxylation seen in the target compound.
b. Cyclo(glycyl-L-seryl-L-prolyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl) (CAS 139626-30-5)
  • Structure : A cyclic heptapeptide with Ser, Leu, Leu, and Tyr residues.
  • Key Features: Contains a tyrosine residue but lacks β-hydroxylation or prenyl modifications. Larger ring size (7 amino acids vs. 6) and distinct hydrophobicity due to dual Leu residues .
  • Contrast: Smaller side-chain diversity and absence of isoprenoid groups limit its bioactivity profile compared to WIN 66304.
c. Bismethoxycarbonylvinyl-pyrrolo-bicyclobutene Derivatives (e.g., Compound 2 and 3 in )
  • Structure : Tricyclic adducts with methoxycarbonyl and t-butyl groups.
  • Key Features :
    • Synthetic heterocyclic compounds with fused pyrrolidine and oxazine rings.
    • High thermal stability due to steric protection from t-butyl groups .

Research Findings and Conformational Analysis

  • Comparable prenylated peptides (e.g., cyanopeptolins) exhibit protease inhibition .
  • Cyclo-L-prolyl-glycyl : High-angle X-ray refinement revealed reduced thermal motion and bond-length uniformity, critical for modeling cyclic peptide rigidity .
  • Synthetic Analogues : Compounds like those in prioritize stability over bioactivity, reflecting divergent design goals (e.g., materials science vs. drug discovery) .

Q & A

Q. What are the key challenges in synthesizing this cyclic peptide, and what methodologies optimize yield and purity?

Synthesis of this cyclic peptide involves coupling linear precursors followed by cyclization under controlled conditions. Critical steps include:

  • Linear peptide assembly : Use Fmoc/t-Bu solid-phase peptide synthesis (SPPS) with HBTU/DIPEA activation for amino acid coupling. The β-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl residue requires orthogonal protection (e.g., Alloc for the hydroxyl group) to prevent side reactions .
  • Cyclization : Employ pentafluorophenyl (Pfp) ester activation for intramolecular cyclization in diluted CCl₄ to favor macrocyclization over oligomerization. Yields typically range from 68–85% depending on solvent polarity and base selection (TEA vs. NMM) .
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) resolves cyclic vs. linear byproducts. Purity >95% is achievable with iterative crystallization in CH₂Cl₂/hexane .

Q. How can the stereochemistry of the β-hydroxy and 3-methyl-2-butenyl groups be confirmed?

  • β-Hydroxy configuration : Use ¹H NMR coupling constants (J = 2–4 Hz for R-configuration) and NOESY to confirm spatial proximity between the hydroxyl proton and adjacent residues .
  • Prenyl group orientation : X-ray crystallography or comparative CD spectroscopy with known stereoisomers can resolve ambiguities. Computational modeling (e.g., DFT) predicts preferred conformations based on steric clashes with the tryptophyl side chain .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. null effects) may arise from:

  • Conformational flexibility : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to identify dominant conformers in aqueous vs. lipid environments. Validate with 2D-NMR (TOCSY/ROESY) in D₂O and DMSO-d₆ .
  • Impurity artifacts : Use LC-MS/MS to detect trace linear peptides or oxidized byproducts (e.g., methionine sulfoxide). Bioassays should include negative controls (linear analogs) to isolate cyclic-specific effects .

Q. How does the β-hydroxy-3-prenyl-tyrosyl motif influence receptor binding or enzyme inhibition?

  • Structure-activity relationship (SAR) : Synthesize analogs with modified prenyl chain lengths (e.g., 3-methyl vs. 3-ethyl) or hydroxyl group deletion. Test against targets (e.g., GPCRs or cytochrome P450) via SPR or fluorescence polarization assays .
  • Hydrogen-bonding analysis : IR spectroscopy (amide I/II bands) and temperature-dependent NMR identify solvent-exposed vs. buried hydroxyl groups. Free energy perturbation (FEP) calculations quantify binding energy contributions .

Q. What are the limitations of current stability assays for this compound, and how can they be improved?

  • pH-dependent degradation : Use LC-UV/MS to monitor hydrolysis at the Pro-Gly bond under physiological pH (1.2–7.4). Stabilize via N-methylation of Gly or Pro residues .
  • Oxidative susceptibility : Accelerated stability testing (40°C/75% RH) with O₂ scavengers identifies degradation hotspots. Introduce non-natural amino acids (e.g., D-Tyr) to enhance resistance .

Methodological Considerations

Q. How should researchers design controls for in vitro toxicity assays?

  • Positive controls : Use cycloheximide (protein synthesis inhibitor) or staurosporine (apoptosis inducer) at IC₅₀ concentrations.
  • Vehicle controls : Include DMSO (≤0.1%) or cyclodextrin-solubilized peptide to exclude solvent artifacts .
  • Off-target profiling : Screen against HEK293T cells transfected with unrelated receptors (e.g., β2-adrenergic) to assess specificity .

Q. What computational tools predict interactions between this peptide and membrane proteins?

  • Docking : AutoDock Vina or Glide with lipid-embedded receptor models (e.g., TRPC3). Prioritize poses with prenyl group insertion into hydrophobic pockets .
  • Coarse-grained MD : Utilize Martini 3.0 to simulate peptide partitioning into lipid bilayers. Key metrics include insertion depth and hydrogen bonds with phospholipid headgroups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl]
Reactant of Route 2
cyclo[glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-(betaR)-beta-hydroxy-3-(3-methyl-2-butenyl)-L-tyrosyl]

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